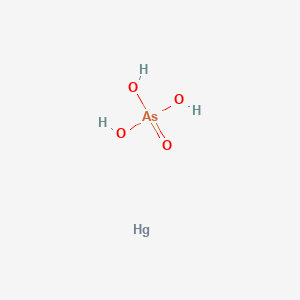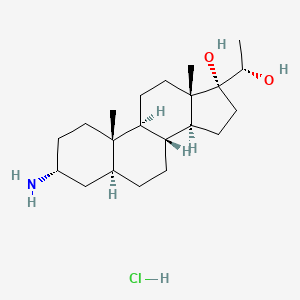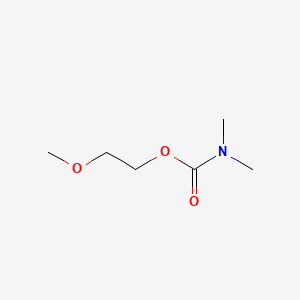
2-Methoxyethyl dimethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxyethyl dimethylcarbamate, also known as dimethylcarbamic acid 2-methoxyethyl ester, is an organic compound with the molecular formula C6H13NO3 and a molecular weight of 147.17 g/mol . This compound is characterized by its carbamate functional group, which is a derivative of carbamic acid.
Méthodes De Préparation
2-Methoxyethyl dimethylcarbamate can be synthesized through various methods. One common synthetic route involves the reaction of dimethylamine with 2-methoxyethyl chloroformate under controlled conditions . The reaction typically requires a base such as sodium hydroxide to neutralize the hydrochloric acid byproduct. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Analyse Des Réactions Chimiques
2-Methoxyethyl dimethylcarbamate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carbamates and alcohols.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines and alcohols.
Applications De Recherche Scientifique
2-Methoxyethyl dimethylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 2-Methoxyethyl dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can inhibit enzyme activity by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalytic activity . This mechanism is particularly relevant in its use as a pesticide, where it inhibits acetylcholinesterase, leading to the accumulation of acetylcholine and disruption of nerve function in pests.
Comparaison Avec Des Composés Similaires
2-Methoxyethyl dimethylcarbamate can be compared with other carbamate compounds, such as:
Dimethylcarbamic acid 2-ethoxyethyl ester: Similar in structure but with an ethoxyethyl group instead of a methoxyethyl group.
Dimethylcarbamic acid 2-butoxyethyl ester: Contains a butoxyethyl group, leading to different physical and chemical properties.
Dimethylcarbamic acid 2-propoxyethyl ester: Features a propoxyethyl group, which affects its reactivity and applications.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and effectiveness in various applications.
Propriétés
Numéro CAS |
50883-78-8 |
|---|---|
Formule moléculaire |
C6H13NO3 |
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
2-methoxyethyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C6H13NO3/c1-7(2)6(8)10-5-4-9-3/h4-5H2,1-3H3 |
Clé InChI |
GWQGUEQQIYWBKL-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)OCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


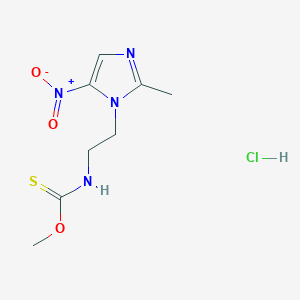
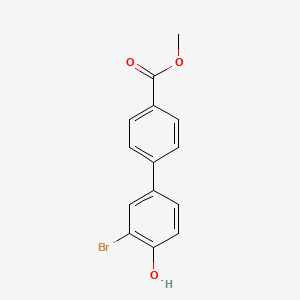
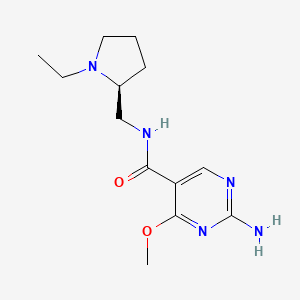
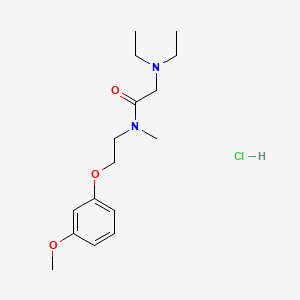


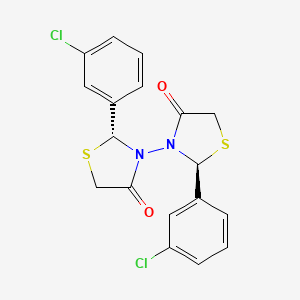

![2-[[5-chloro-2-[(5-methyl-2-propan-2-ylpyrazol-3-yl)amino]pyridin-4-yl]amino]-N-methoxybenzamide;hydrochloride](/img/structure/B12754057.png)
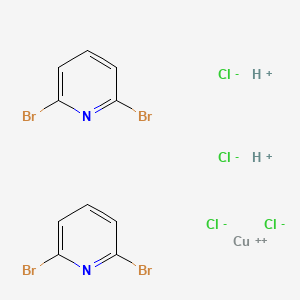
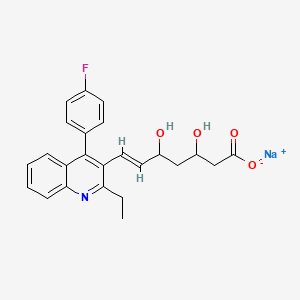
![4-[[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenyl]methyl]-2,6-ditert-butylphenol](/img/structure/B12754080.png)
